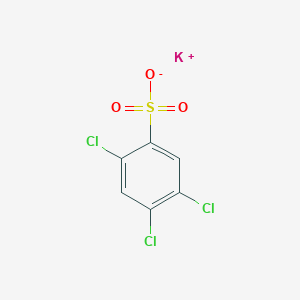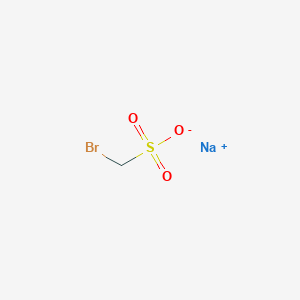
potassium;2,4,5-trichlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2,4,5-trichlorobenzenesulfonate can be synthesized through the sulfonation of 2,4,5-trichlorobenzeneThe resulting 2,4,5-trichlorobenzenesulfonic acid is then neutralized with potassium hydroxide (KOH) to form the potassium salt .
Industrial Production Methods
In industrial settings, the production of potassium 2,4,5-trichlorobenzenesulfonate follows a similar synthetic route but on a larger scale. The process involves the controlled sulfonation of 2,4,5-trichlorobenzene in a reactor, followed by neutralization with potassium hydroxide. The product is then purified through crystallization and drying to achieve the desired purity and physical form .
Chemical Reactions Analysis
Types of Reactions
Potassium 2,4,5-trichlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine and sulfonate groups on the benzene ring.
Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-), amines, and thiols. The reactions typically occur under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .
Scientific Research Applications
Potassium 2,4,5-trichlorobenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfonate group.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of potassium 2,4,5-trichlorobenzenesulfonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms on the benzene ring also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Potassium 2,4,6-trichlorobenzenesulfonate
- Sodium 2,4,5-trichlorobenzenesulfonate
- Potassium 3,4,5-trichlorobenzenesulfonate
Uniqueness
Potassium 2,4,5-trichlorobenzenesulfonate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its chemical reactivity and interactions. The presence of the sulfonate group further enhances its solubility and reactivity in aqueous solutions compared to other similar compounds .
Properties
IUPAC Name |
potassium;2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O3S.K/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPLRPSXUUSFOB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3KO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,16-Dibromo[2.2]paracyclophane](/img/structure/B7798488.png)











